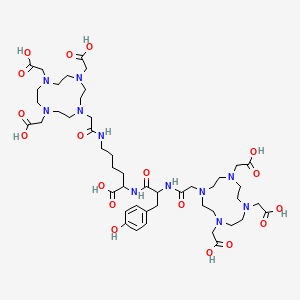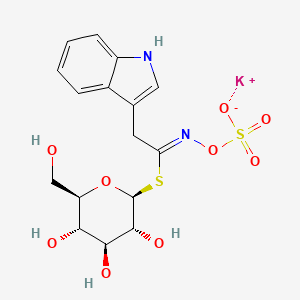
Glucobrassicin (potassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucobrassicin (potassium) is a type of glucosinolate, a sulfur-containing compound found predominantly in cruciferous plants such as cabbages, broccoli, mustards, and woad . These compounds are known for their role in plant defense mechanisms and their potential health benefits, including cancer chemoprevention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of glucobrassicin begins with tryptophan, which is produced through several steps from the shikimic acid pathway compound, chorismic acid . The synthetic route involves the conversion of tryptophan to indole-3-acetaldoxime, followed by several enzymatic steps leading to the formation of glucobrassicin.
Industrial Production Methods: Industrial production of glucobrassicin (potassium) typically involves the extraction from cruciferous plants. High-performance liquid chromatography (HPLC) is commonly used for the identification and quantification of glucobrassicin in plant tissues . Near-infrared reflectance spectroscopy (NIRS) paired with partial least squares regression (PLSR) is also being explored as a rapid, nondestructive method for quantifying glucobrassicin concentrations in plant tissues .
Analyse Des Réactions Chimiques
Types of Reactions: Glucobrassicin undergoes hydrolysis by the enzyme myrosinase, leading to the formation of various products, including indole-3-carbinol and thiocyanate ion . The hydrolysis products can further react to form other compounds depending on the conditions.
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of water and myrosinase. The reaction conditions, such as pH and temperature, can significantly influence the types of products formed .
Major Products: The primary products of glucobrassicin hydrolysis are indole-3-carbinol and thiocyanate ion . Indole-3-carbinol can further dimerize to form 3,3’-diindolylmethane under acidic conditions .
Applications De Recherche Scientifique
Glucobrassicin (potassium) and its hydrolysis products have several scientific research applications:
Chemistry: Used in studies related to plant secondary metabolites and their roles in plant defense mechanisms.
Medicine: Indole-3-carbinol and 3,3’-diindolylmethane, derived from glucobrassicin, are studied for their cancer chemopreventive properties.
Industry: Utilized in biological fumigation and allelopathy studies for weed control.
Mécanisme D'action
The mechanism of action of glucobrassicin involves its hydrolysis by myrosinase to produce indole-3-carbinol and other products . Indole-3-carbinol and its dimer, 3,3’-diindolylmethane, exert their effects by modulating aryl hydrocarbon receptor signaling and altering cytochrome P450-dependent estrogen metabolism . These pathways are crucial for their cancer chemopreventive properties.
Comparaison Avec Des Composés Similaires
Glucobrassicin is one of several glucosinolates found in cruciferous plants. Similar compounds include:
Glucoraphanin: The precursor to sulforaphane, a compound with potent anticancer properties.
Glucoerucin: Another glucosinolate with similar health benefits and stability under gastric conditions.
Uniqueness: Glucobrassicin is unique due to its indole structure and its specific hydrolysis products, which have distinct biological activities compared to other glucosinolates .
Propriétés
Formule moléculaire |
C16H19KN2O9S2 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
potassium;[(Z)-[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10;/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25);/q;+1/p-1/b18-12-;/t11-,13-,14+,15-,16+;/m1./s1 |
Clé InChI |
NSURXWDIGUNLJB-AGVSWHMJSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
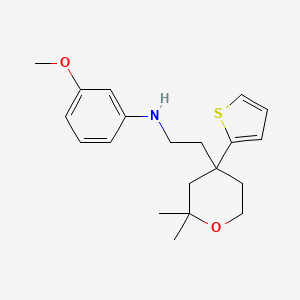
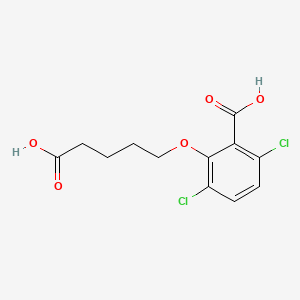
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
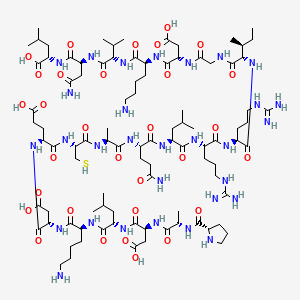
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)

![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)
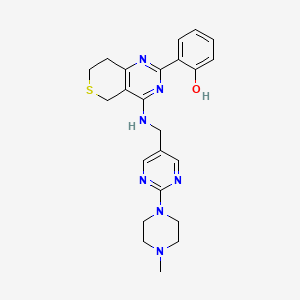
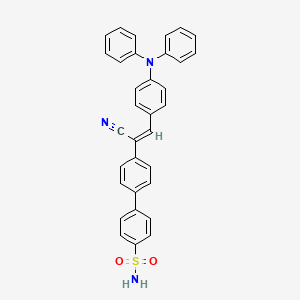
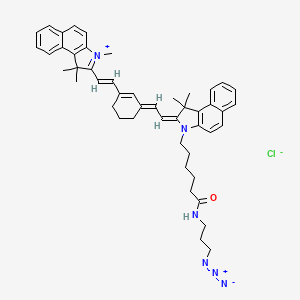
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
